6-Bromo-5-methylpyridine-2-carbonitrile
Overview
Description
6-Bromo-5-methylpyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Computational Analysis and Molecular Structure
Computational studies using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) methods have been employed to understand the molecular structure and photophysical properties of similar compounds, such as 6-amino-2-methylpyridine-3-carbonitrile. These studies provide insights into the electronic structure, including the molecular electrostatic potential, frontier molecular orbitals, and photophysical properties like absorption spectra in different solvents. Such investigations are crucial for understanding the reactivity and potential applications of these compounds in various fields (Sakthi et al., 2017).
Synthesis and Chemical Analysis
The synthesis of related compounds, like 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitrile, has been achieved through Tandem Michael addition/imino-nitrile cyclization. These synthesis processes, along with their structural establishment via spectroscopic methods, highlight the chemical versatility and potential for creating a wide range of derivatives from the base molecule (Dong et al., 2010).
Optical and Photophysical Properties
Studies on similar pyridine derivatives have focused on understanding their optical properties, such as UV-Vis absorption and fluorescence spectroscopy. These properties are significant for potential applications in materials science, where these compounds could be used as fluorophores or in the development of optoelectronic devices (Jukić et al., 2010).
Biological Applications
While avoiding specifics on drug use and dosage, it is noteworthy that similar pyridine carbonitriles have been investigated for their biological significance, particularly in molecular docking studies with target proteins. These studies can reveal potential inhibitor properties against specific proteins, suggesting uses in pharmaceutical research (Arulaabaranam et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-5-methylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFCAAHDNSOIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620245 | |
Record name | 6-Bromo-5-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450844-27-6 | |
Record name | 6-Bromo-5-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-5-methylpyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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